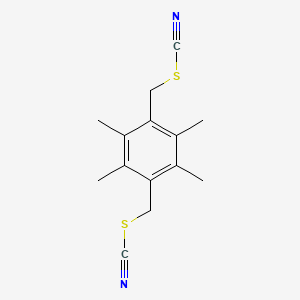
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of four methyl groups and two thiocyanatomethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetramethylbenzene.
Bromination: The methyl groups at the 3 and 6 positions are brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Thiocyanation: The brominated intermediate is then reacted with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanatomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanatomethyl groups can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanatomethyl groups can be reduced to form methylamine derivatives.
Substitution: The thiocyanatomethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methylamine derivatives.
Substitution: Corresponding substituted benzene derivatives.
Scientific Research Applications
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene involves its interaction with molecular targets through its thiocyanatomethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain chemical reactions.
1,2,3,5-Tetramethylbenzene: Different substitution pattern on the benzene ring, leading to different chemical properties.
1,2,3,4-Tetramethylbenzene: Another isomer with a different substitution pattern.
Properties
CAS No. |
70477-55-3 |
|---|---|
Molecular Formula |
C14H16N2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
[2,3,5,6-tetramethyl-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C14H16N2S2/c1-9-10(2)14(6-18-8-16)12(4)11(3)13(9)5-17-7-15/h5-6H2,1-4H3 |
InChI Key |
QOBUTQBFVKUEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CSC#N)C)C)CSC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




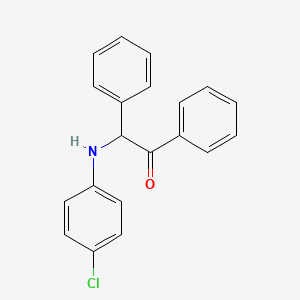
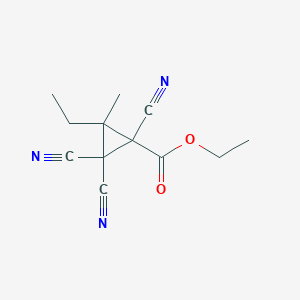
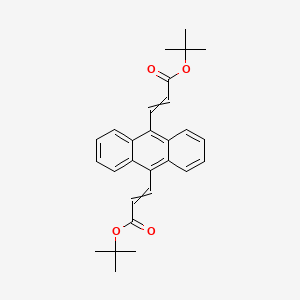
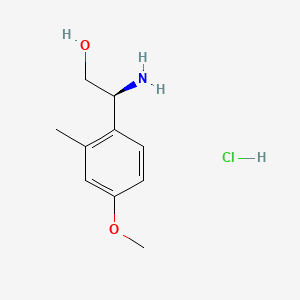
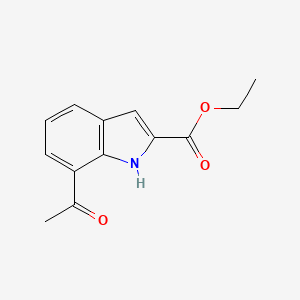
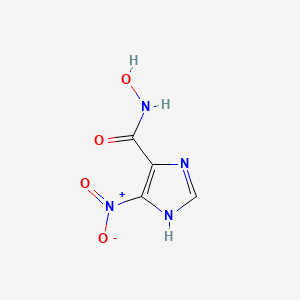
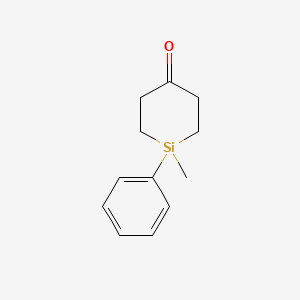


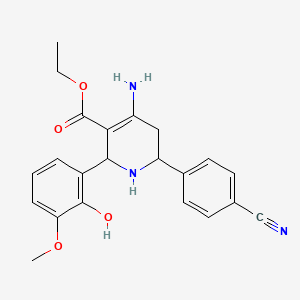
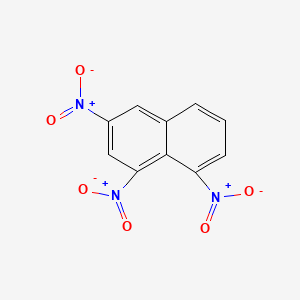
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
